
Ganciclovir triphosphate
Overview
Description
Ganciclovir triphosphate is a potent antiviral compound primarily used in the treatment of cytomegalovirus (CMV) infections. It is an acyclic analog of the nucleoside guanosine and is known for its ability to inhibit viral DNA synthesis. This compound is particularly effective in immunocompromised patients, such as those with AIDS or those who have undergone organ transplants .
Mechanism of Action
Target of Action
Ganciclovir triphosphate primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus . The compound’s action is highly selective, focusing on viral DNA polymerases more than cellular DNA polymerases .
Mode of Action
this compound acts as a competitive inhibitor of deoxyguanosine triphosphate incorporation into deoxyribonucleic acid (DNA) . It is incorporated into the DNA strand, replacing many of the adenosine bases . This results in the prevention of DNA synthesis, as phosphodiester bridges can no longer be built, destabilizing the strand .
Biochemical Pathways
The first phosphorylation step of ganciclovir is carried out by cytomegalovirus kinase UL97, helping to accumulate this compound specifically in cytomegalovirus-infected cells . Subsequent phosphorylation steps can be performed by cellular guanylate kinase and phosphoglycerate kinase .
Pharmacokinetics
Studies examining the pharmacokinetics of ganciclovir and valganciclovir indicate a high degree of pharmacokinetic variability in the allogeneic haematopoietic stem cell transplant population .
Result of Action
The primary result of this compound’s action is the inhibition of the replication of viral DNA . This inhibition includes a selective and potent inhibition of the viral DNA polymerase . The compound’s action results in the prevention of DNA synthesis, leading to the destabilization of the DNA strand .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, mutations producing an inability to phosphorylate ganciclovir are the most common mechanism of resistance . Furthermore, the effectiveness of this compound can be affected by the metabolic processes in the target organ or tissue .
Biochemical Analysis
Biochemical Properties
Ganciclovir triphosphate plays a crucial role in biochemical reactions by inhibiting viral DNA polymerase. It is initially phosphorylated to ganciclovir monophosphate by viral thymidine kinase, followed by further phosphorylation to ganciclovir diphosphate and finally to this compound by cellular kinases . This compound interacts with viral DNA polymerase, competitively inhibiting the incorporation of deoxyguanosine triphosphate into viral DNA, leading to the formation of defective DNA strands .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits viral replication by incorporating into viral DNA, causing premature chain termination . This action disrupts the viral machinery required for replication and spread. Additionally, this compound can induce apoptosis in infected cells by interfering with DNA synthesis . It also affects cell signaling pathways and gene expression by inhibiting the activity of viral DNA polymerase .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into viral DNA, where it acts as a chain terminator. This compound competes with deoxyguanosine triphosphate for incorporation into the growing DNA strand by viral DNA polymerase . Once incorporated, it prevents further elongation of the DNA chain, effectively halting viral replication. This mechanism is highly selective for viral DNA polymerase, minimizing effects on host cellular DNA polymerases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antiviral activity for several months when stored properly. Prolonged exposure to light and heat can lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication and reduces viral load . At higher doses, this compound can cause toxic effects, including bone marrow suppression and renal toxicity . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is initially phosphorylated by viral thymidine kinase to form ganciclovir monophosphate, which is then further phosphorylated by cellular kinases to form ganciclovir diphosphate and this compound . These phosphorylation steps are crucial for the activation of ganciclovir and its incorporation into viral DNA . The compound is primarily eliminated through renal excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It relies on cellular transporters to enter infected cells, where it undergoes phosphorylation to its active form . The distribution of this compound within tissues is influenced by its ability to cross cell membranes and accumulate in infected cells . This selective accumulation enhances its antiviral efficacy while minimizing effects on uninfected cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its antiviral effects by inhibiting viral DNA synthesis . The compound is directed to the nucleus through its interaction with viral DNA polymerase and other nuclear proteins . This localization is essential for its activity, as it allows this compound to directly interfere with viral replication processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganciclovir triphosphate is synthesized through a series of phosphorylation reactions. Initially, ganciclovir is phosphorylated to ganciclovir monophosphate by a viral kinase encoded by the CMV gene UL97. This is followed by further phosphorylation by cellular kinases to form ganciclovir diphosphate and finally this compound .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant viral kinases and cellular kinases to achieve the necessary phosphorylation steps. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ganciclovir triphosphate primarily undergoes phosphorylation reactions. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The phosphorylation of ganciclovir to its triphosphate form involves the use of viral and cellular kinases. The reaction conditions are typically mild, involving physiological pH and temperature .
Major Products: The major product of these reactions is this compound, which is the active antiviral agent .
Scientific Research Applications
Ganciclovir triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with viral enzymes.
Biology: It is employed in studies involving viral replication and the mechanisms of antiviral resistance.
Medicine: this compound is crucial in the treatment of CMV infections, particularly in immunocompromised patients.
Comparison with Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Valganciclovir: An oral prodrug of ganciclovir that is rapidly converted to ganciclovir in the body.
Foscarnet: A pyrophosphate analog that inhibits viral DNA polymerase.
Cidofovir: A nucleotide analog that inhibits viral DNA polymerase.
Uniqueness of Ganciclovir Triphosphate: this compound is unique in its high specificity for viral DNA polymerase and its ability to accumulate in infected cells at much higher concentrations than in uninfected cells. This makes it particularly effective in targeting CMV infections .
Properties
IUPAC Name |
[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABDJMYPMAQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86761-38-8 | |
| Record name | Ganciclovir triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086761388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GANCICLOVIR TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4I1J2ZM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ganciclovir triphosphate and what are its downstream effects?
A1: this compound (GCV-TP) is the active metabolite of Ganciclovir, a nucleoside analog primarily used against cytomegalovirus (CMV) infections. GCV-TP exerts its antiviral activity by acting as a competitive inhibitor of viral DNA polymerase. [] Specifically, it competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain. [, ] Once incorporated, GCV-TP acts as a non-obligate chain terminator, meaning it can allow for the addition of a few more nucleotides before halting further DNA synthesis. [, , ] This ultimately leads to the inhibition of viral DNA replication and subsequent cell death. [, , ]
Q2: How is the structure of this compound characterized?
A2: While the provided abstracts don't delve into detailed spectroscopic data, we can infer some structural information. As a triphosphate, this compound consists of the Ganciclovir nucleoside analog attached to three phosphate groups. Its molecular formula is C12H18N5O8P3, and its molecular weight is 443.2 g/mol. [] Detailed spectroscopic characterization might involve techniques like nuclear magnetic resonance (NMR) and mass spectrometry. []
Q3: How does this compound interact with human DNA polymerases?
A3: Interestingly, while GCV-TP primarily targets viral DNA polymerases, studies show it can also interact with human DNA polymerases, albeit with lower affinity. [, ] This interaction also involves competitive inhibition with dGTP, although the inhibition constant for human polymerase alpha is significantly higher than for the viral polymerase. [] This difference in affinity likely contributes to the antiviral selectivity of GCV-TP. []
Q4: What are the implications of this compound accumulation in bystander cells?
A5: Studies have shown that GCV-TP can be transferred from HSV-TK-expressing cells to neighboring bystander cells lacking the viral kinase. [] This transfer is facilitated by gap junctions and leads to significant GCV-TP accumulation in bystander cells, ultimately inducing cytotoxicity. [, ] The extent of bystander cell killing depends on factors like the ratio of HSV-TK-expressing to bystander cells and the GCV concentration. [] This "bystander effect" can be advantageous in cancer therapy, enhancing the overall antitumor efficacy of GCV-based treatments. [, ]
Q5: How is this compound prepared and isolated for research purposes?
A6: A common method for producing GCV-TP involves using murine cells transduced with the HSV-TK gene. [] These cells are exposed to Ganciclovir, which they then metabolize into GCV-TP. [] The optimal intracellular GCV-TP yield is achieved after exposing these cells to a specific Ganciclovir concentration for a defined period. [] The isolation process involves methanolic extraction followed by anion-exchange chromatography to purify the GCV-TP. [] Mass spectrometry and enzymatic degradation are then used to confirm the structure of the purified product. []
Q6: How is the biological activity of synthesized this compound confirmed?
A7: The biological activity of purified GCV-TP is often confirmed through competitive inhibition experiments using purified human DNA polymerase alpha and HSV DNA polymerase. [] These experiments demonstrate GCV-TP’s preferential inhibition of the viral polymerase, aligning with its known antiviral properties. []
Q7: How does resistance to Ganciclovir emerge, and what is the role of viral DNA polymerase mutations?
A9: Resistance to Ganciclovir is a significant clinical concern, often arising from mutations in the viral DNA polymerase, specifically within the UL97 gene encoding the viral kinase responsible for Ganciclovir phosphorylation. [, , ] These mutations can either reduce the binding affinity of GCV-TP to the viral polymerase or enhance the enzyme's ability to excise incorporated GCV, ultimately diminishing its efficacy. [] One specific mutation, A987G, located in the conserved motif V of the HCMV DNA polymerase, doesn't affect GCV-TP incorporation but increases the rate of extension for GCV-containing DNA primers, effectively overcoming chain termination. []
Q8: How do genetically engineered human neural stem cells offer a novel therapeutic approach for spinal cord gliomas?
A10: In a preclinical study, researchers engineered human neural stem cells to express both cytosine deaminase (CD) and HSV-TK genes. [] These engineered cells, when injected into a rat model of intramedullary spinal cord glioma (ISCG), exhibited a significant therapeutic effect. [] The expressed CD converts 5-fluorocytosine (5-FC) into the cytotoxic 5-fluorouracil, while HSV-TK converts Ganciclovir into GCV-TP, leading to a combined antitumor effect. [] This approach, involving dual gene-engineered human neural stem cells, showed promise in prolonging survival and improving autonomic function in the rat ISCG model, highlighting its potential for clinical translation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)
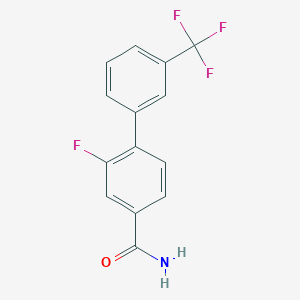
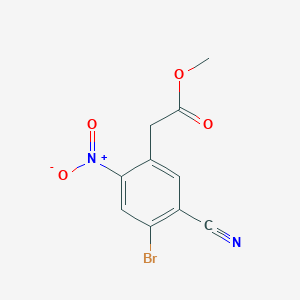
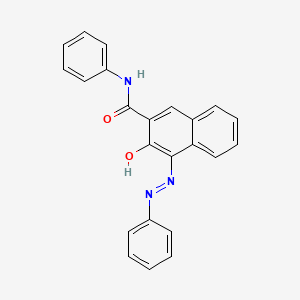
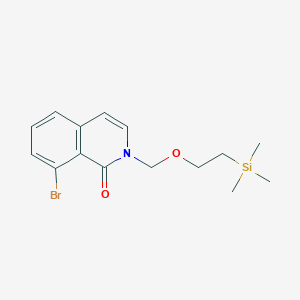
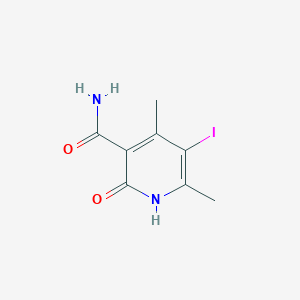
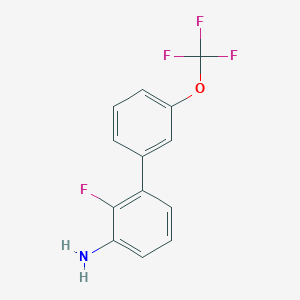

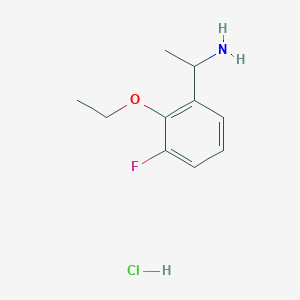
![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)
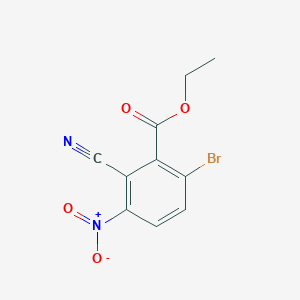
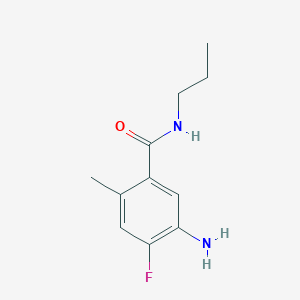
![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)
![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)
